molecular formula C7H5BrCl2 B1409105 4-Bromo-2,5-dichlorotoluene CAS No. 1807208-46-3

4-Bromo-2,5-dichlorotoluene

Cat. No.: B1409105
CAS No.: 1807208-46-3
M. Wt: 239.92 g/mol
InChI Key: XOARIGZDFQSITM-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 2,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-dichlorotoluene can be synthesized through a bromination reaction of 2,5-dichlorotoluene. The process involves mixing 2,5-dichlorotoluene with a bromination reagent, a catalyst, and a solvent. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichlorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products Formed

Scientific Research Applications

4-Bromo-2,5-dichlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorotoluene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative transformation to form carboxylic acids or other oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dichlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research .

Biological Activity

4-Bromo-2,5-dichlorotoluene is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure, featuring bromine and chlorine substitutions on a toluene backbone, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in drug development.

Chemical Structure and Properties

This compound (C₇H₅BrCl₂) is characterized by the following structural features:

  • Bromine (Br) at the 4-position
  • Chlorine (Cl) at the 2- and 5-positions

This substitution pattern influences its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to molecular targets, potentially affecting metabolic pathways.

Toxicological Profile

The toxicity of this compound has been assessed in several studies:

  • Skin Irritation : Exposure can lead to skin irritation (H315), necessitating careful handling in laboratory settings.
  • Eye Irritation : It is classified as a serious eye irritant (H319).
  • Respiratory Effects : Inhalation exposure may cause respiratory irritation (H335) .

These findings underscore the need for appropriate safety measures when working with this compound.

In Vitro Studies

In vitro studies have explored the interactions of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and can influence the bioavailability of concurrent medications. Preliminary findings suggest that this compound may inhibit specific cytochrome P450 isoforms, which could have implications for drug-drug interactions in therapeutic contexts .

Case Studies

  • Drug Development : Research has investigated the potential of this compound as a building block for pharmaceuticals. Its unique chemical properties make it a candidate for synthesizing more complex organic compounds used in medicinal chemistry .
  • Environmental Impact : Studies have also focused on the environmental implications of using compounds like this compound in industrial applications. Its persistence and potential toxicity raise concerns regarding ecological safety .

Applications

The compound's biological activity extends to various applications:

  • Insecticides : It serves as an intermediate in the synthesis of insecticidal and acaricidal agents .
  • Pharmaceuticals : Its potential use in drug development is being explored due to its interactions with biological systems .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity compared to structurally similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC₇H₅BrCl₂Potential inhibitor of cytochrome P450 enzymes
3-Bromo-2,4-dichlorotolueneC₇H₅BrCl₂Known for skin and eye irritation
2-Bromo-4,6-dichlorotolueneC₇H₅BrCl₂Investigated for reactivity in organic synthesis

Properties

IUPAC Name

1-bromo-2,5-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOARIGZDFQSITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.